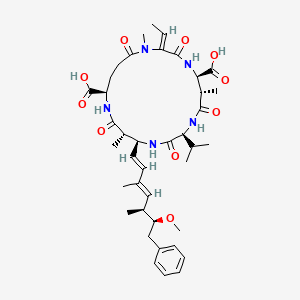

Motuporin

Description

Structure

2D Structure

Properties

CAS No. |

141672-08-4 |

|---|---|

Molecular Formula |

C40H57N5O10 |

Molecular Weight |

767.9 g/mol |

IUPAC Name |

(2Z,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid |

InChI |

InChI=1S/C40H57N5O10/c1-10-30-37(49)44-34(40(53)54)26(7)36(48)43-33(22(2)3)38(50)41-28(25(6)35(47)42-29(39(51)52)18-19-32(46)45(30)8)17-16-23(4)20-24(5)31(55-9)21-27-14-12-11-13-15-27/h10-17,20,22,24-26,28-29,31,33-34H,18-19,21H2,1-9H3,(H,41,50)(H,42,47)(H,43,48)(H,44,49)(H,51,52)(H,53,54)/b17-16+,23-20+,30-10-/t24-,25-,26-,28-,29+,31-,33-,34+/m0/s1 |

InChI Key |

GIRIHYQVGVTBIP-NJYUBDSESA-N |

Isomeric SMILES |

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)C(C)C)C)C(=O)O |

Canonical SMILES |

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)C(C)C)C)C(=O)O |

Other CAS No. |

141672-08-4 |

Synonyms |

motuporin nodularin V nodularin-V |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Motuporin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motuporin is a potent, naturally occurring cyclic pentapeptide that has garnered significant interest within the scientific community due to its powerful inhibitory effects on protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the organism responsible for its production, its biosynthetic pathway, and the experimental methodologies employed in its study.

Discovery and Producing Organism

This compound was first isolated from the marine sponge Theonella swinhoei, a species known to be a prolific source of diverse and biologically active secondary metabolites.[1] While initially attributed to the sponge itself, a growing body of evidence suggests that the true producer of this compound is a symbiotic cyanobacterium residing within the sponge tissue. This hypothesis is supported by the structural and functional similarities between this compound and nodularins, a class of cyclic pentapeptides produced by the cyanobacterium Nodularia spumigena. This compound is, in fact, a structural analog of nodularin-V.

The symbiotic relationship between Theonella swinhoei and its associated microorganisms is a fascinating area of research, highlighting the potential of marine invertebrates and their microbial partners as a source of novel therapeutic agents. The inability to culture many of these symbiotic microorganisms has historically posed a challenge to definitively identifying the producers of many sponge-derived natural products. However, advances in metagenomic analysis and molecular biology are beginning to unravel these complex relationships.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a pathway analogous to that of nodularin, which is assembled by a large, multifunctional enzyme complex encoded by the nodularin synthetase (nda) gene cluster. This complex is a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.

The proposed biosynthetic pathway for this compound involves the following key steps:

-

Polyketide Chain Assembly: The biosynthesis is initiated by a PKS module that constructs the unique C10 amino acid side chain, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda).

-

Nonribosomal Peptide Synthesis: The NRPS modules then sequentially add the remaining amino acid residues: D-glutamate, N-methyl-dehydrobutyrine (from threonine), β-methyl-aspartate, and valine.

-

Cyclization: The linear peptide is then cyclized to form the final this compound molecule.

The following diagram illustrates the proposed biosynthetic pathway for this compound, based on the well-characterized nodularin synthetase gene cluster.

Quantitative Data

This compound and its close analog, nodularin, are highly potent inhibitors of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 (nM) | Reference(s) |

| This compound | PP1 | ~1 | [1] |

| Nodularin | PP1 | 1.8 | [2] |

| Nodularin | PP2A | 0.026 | [2] |

Experimental Protocols

Extraction and Isolation of this compound from Theonella swinhoei

The following is a general protocol for the extraction and isolation of cyclic peptides like this compound from marine sponges. Specific details may vary based on the particular sample and laboratory conditions.

-

Sample Collection and Preparation:

-

Collect specimens of Theonella swinhoei and immediately freeze them at -20°C or preserve in ethanol to prevent degradation of secondary metabolites.

-

Thaw and cut the sponge tissue into small pieces.

-

-

Extraction:

-

Homogenize the sponge tissue in a blender with a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v).

-

Perform repeated extractions (typically 3 times) to ensure complete recovery of the compounds.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Partition the crude extract between n-hexane and 90% aqueous methanol to remove nonpolar lipids.

-

Separate the layers and concentrate the methanolic layer.

-

Further partition the concentrated methanolic extract between ethyl acetate (EtOAc) and water. The cyclic peptides will typically partition into the EtOAc layer.

-

Evaporate the EtOAc to yield a semi-purified extract.

-

-

Chromatographic Purification:

-

Subject the semi-purified extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from n-hexane to EtOAc to MeOH).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

-

Further purify the active fractions using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

-

Collect the peaks corresponding to this compound and confirm its purity by analytical HPLC.

-

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

-

Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide information about the amino acid sequence.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed to determine the connectivity of atoms within the molecule.

-

Nuclear Overhauser effect spectroscopy (NOESY) or rotating-frame Overhauser effect spectroscopy (ROESY) experiments are used to establish through-space correlations between protons, which helps to define the stereochemistry and conformation of the cyclic peptide.

-

-

Chiral Analysis of Amino Acids:

-

The absolute configuration of the amino acid residues is determined by acid hydrolysis of the peptide, followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and analysis by HPLC or GC-MS.

-

Protein Phosphatase Inhibition Assay (Colorimetric)

This protocol describes a common colorimetric assay to measure the inhibition of protein phosphatase 1 (PP1) by this compound using p-nitrophenyl phosphate (pNPP) as a substrate.[3][4]

-

Reagents and Materials:

-

Recombinant human PP1 catalytic subunit.

-

Assay buffer: 50 mM Tris-HCl, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA, 0.1% β-mercaptoethanol, pH 7.4.

-

Substrate: p-nitrophenyl phosphate (pNPP).

-

This compound stock solution (in DMSO).

-

96-well microplate.

-

Microplate reader.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of PP1 enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at 30°C for 10-15 minutes.

-

Initiate the reaction by adding pNPP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the inhibitory effect of this compound on a key signaling pathway and a general workflow for its study.

Conclusion

This compound stands as a compelling example of the rich chemical diversity found in marine ecosystems and the intricate relationships between host organisms and their microbial symbionts. Its potent and specific inhibition of protein phosphatases makes it a valuable tool for studying cellular signaling and a promising lead compound for drug development. The methodologies outlined in this guide provide a framework for the continued exploration of this compound and other fascinating natural products from the marine environment.

References

- 1. On the Chemistry, Toxicology and Genetics of the Cyanobacterial Toxins, Microcystin, Nodularin, Saxitoxin and Cylindrospermopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Use of a colorimetric protein phosphatase inhibition assay and enzyme linked immunosorbent assay for the study of microcystins and nodularins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Secondary Metabolites of Theonella swinhoei: From Discovery to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

The marine sponge Theonella swinhoei is a prolific source of a diverse array of secondary metabolites with significant potential for drug discovery and development. This guide provides an in-depth overview of the major classes of compounds isolated from this sponge, their biological activities, and the experimental methodologies used for their study. The intricate chemical diversity of these metabolites, many of which are believed to be produced by symbiotic microorganisms, presents a compelling case for continued investigation into their therapeutic applications.[1][2][3][4][5]

Major Classes of Bioactive Secondary Metabolites

Theonella swinhoei is a veritable treasure trove of natural products, encompassing a wide range of chemical classes.[1][4] These include, but are not limited to, macrolides, peptides, sterols, and alkaloids. Many of these compounds exhibit potent biological activities, including cytotoxic, antifungal, and enzyme-inhibiting properties.[3][6][7] The remarkable chemical diversity is often attributed to the complex community of symbiotic microorganisms hosted by the sponge.[4][6]

Macrolides

A significant number of macrolides have been isolated from T. swinhoei, with swinholides being a prominent example. These compounds are characterized by their large lactone rings and potent cytotoxicity.

| Compound | Cell Line | Activity | IC50 | Reference |

| Swinholide A | KB | Cytotoxicity | 1.2 nM | [8] |

| Swinholide I | HCT-116 | Cytotoxicity | 365 nM | [8] |

| Swinholide I | C. albicans | Antifungal | 62.2 µg/mL (MIC) | [8] |

| Swinholide J | KB | Cytotoxicity | 6 nM | [7] |

| Isoswinholide B | HepG2 | Cytotoxicity | 1.5 µM | [7] |

| Swinholide K | HepG2 | Cytotoxicity | 15 nM | [7] |

| Hurghadolide A | HCT-116 | Cytotoxicity | 5.6 nM | [8] |

Peptides

The peptide diversity in T. swinhoei is vast, including cyclic and linear peptides, often containing unusual amino acid residues. These peptides exhibit a range of bioactivities, from cytotoxicity to enzyme inhibition.

| Compound | Cell Line/Target | Activity | IC50 | Reference |

| Polytheonamide B | P388 leukemia | Cytotoxicity | 68 pg/mL | [6] |

| Koshikamide H | HCT-116 | Cytotoxicity | 10 µM | [7] |

| Koshikamide F | HIV-1 entry | Inhibition | 2.3 µM | [7] |

| Koshikamide H | HIV-1 entry | Inhibition | 5.5 µM | [7] |

| Microsclerodermin F | HCT-116 | Cytotoxicity | 1.1 µM | [8] |

| Microsclerodermin G | HCT-116 | Cytotoxicity | 1.2 µM | [8] |

| Microsclerodermin H | HCT-116 | Cytotoxicity | 2.0 µM | [8] |

| Microsclerodermin I | HCT-116 | Cytotoxicity | 2.6 µM | [8] |

| Theonellamide G | C. albicans (wild type) | Antifungal | 4.49 µM | [3] |

| Theonellamide G | C. albicans (Amphotericin-B resistant) | Antifungal | 2.0 µM | [3] |

| Nazumazoles A-C | P388 | Cytotoxicity | 0.83 µM | [7] |

| Nazumazoles D-F | Proteases | Inhibition | 2, 3, and 10 µM | [7] |

Sterols

Theonella swinhoei is a rich source of unique 4-exo-methylene sterols, which have demonstrated interesting activities as modulators of nuclear receptors such as the pregnane X receptor (PXR) and the farnesoid X receptor (FXR).[1][9] Some of these sterols also exhibit cytotoxic properties.

| Compound | Cell Line/Target | Activity | IC50 | Reference |

| Theonellasterol K | HCT-116 | Cytotoxicity | 6.3 µg/mL | [9] |

| Theonellasterol K | K562 | Cytotoxicity | 4.3 µg/mL | [9] |

| Theonellasterol K | Molt 4 | Cytotoxicity | 6.3 µg/mL | [9] |

| 7α-hydroxytheonellasterol | In vitro | Cytotoxicity | 29.5 µM | [4] |

| Swinhoeisterol A | (h)p300 | Inhibition | 3.3 µM | [1] |

| Swinhoeisterol C | (h)p300 | Inhibition | 8.8 µM | [1] |

Depsipeptides

Depsipeptides from T. swinhoei are another class of compounds with notable biological activities, including selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions.

| Compound | Cell Line | Condition | Activity | PC50/IC50 | Reference |

| Theonellapeptolide IId | MIA PaCa-2 | Nutrient-deprived | Preferential Cytotoxicity | 7.8 µM | [10] |

| Theonellapeptolide IIe | MIA PaCa-2 | Nutrient-deprived | Preferential Cytotoxicity | 3.5 µM | [10] |

| Theonellapeptolide IIc | MIA PaCa-2 | Nutrient-deprived | Preferential Cytotoxicity | 10.0 µM | [10] |

| Nagahamide A | E. coli, S. aureus | Weak Antibacterial | - | [3] |

Experimental Protocols

The isolation and characterization of secondary metabolites from Theonella swinhoei involve a series of chromatographic and spectroscopic techniques. The following is a generalized workflow representative of the methodologies cited in the literature.

Caption: Generalized workflow for the isolation and characterization of secondary metabolites.

Extraction and Isolation

-

Sample Preparation : The sponge material is typically freeze-dried and then ground into a powder to increase the surface area for extraction.[11]

-

Solvent Extraction : The powdered sponge is extracted with organic solvents, such as methanol (MeOH) and dichloromethane (CH2Cl2) or ethyl acetate (EtOAc), to obtain a crude extract.[11][12]

-

Fractionation : The crude extract is then subjected to preliminary fractionation using techniques like solvent partitioning or column chromatography on silica gel.[12]

-

Purification : Further purification of the fractions is achieved through repeated column chromatography (e.g., Sephadex LH-20) and high-performance liquid chromatography (HPLC), often using reversed-phase columns, to isolate pure compounds.[12]

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecules.[9]

-

Chemical Degradation and Derivatization : In some cases, chemical degradation followed by analysis of the resulting fragments (e.g., Marfey's analysis for amino acids) is employed to determine the absolute stereochemistry.[10][13]

Signaling Pathways and Mechanisms of Action

Several secondary metabolites from Theonella swinhoei have been shown to modulate key signaling pathways, highlighting their potential as therapeutic agents.

Modulation of Nuclear Receptors by Sterols

A number of 4-exo-methylene sterols isolated from T. swinhoei act as modulators of the nuclear receptors PXR and FXR.[1] These receptors are critical in regulating the metabolism and detoxification of bile acids and other xenobiotics. The ability of these marine sterols to act as agonists or antagonists of these receptors suggests their potential utility in treating metabolic diseases and inflammatory conditions.[1]

Caption: Modulation of PXR and FXR nuclear receptors by Theonella sterols.

Pro-apoptotic Activity of 7,15-oxoconicasterol

The sterol 7,15-oxoconicasterol has been shown to induce apoptosis in breast cancer cells.[1] This pro-apoptotic activity is mediated by the accumulation of reactive oxygen species (ROS), which can trigger downstream apoptotic signaling cascades.

Caption: Pro-apoptotic mechanism of 7,15-oxoconicasterol in breast cancer cells.

Conclusion

The marine sponge Theonella swinhoei remains a critical resource for the discovery of novel, bioactive secondary metabolites. The chemical complexity and potent biological activities of these compounds underscore the importance of marine natural products in drug discovery. Further research into the biosynthesis of these molecules, particularly the role of symbiotic microorganisms, will be crucial for ensuring a sustainable supply for future preclinical and clinical development. The continued exploration of the therapeutic potential of these fascinating molecules holds great promise for addressing a range of human diseases.

References

- 1. Theonella: A Treasure Trove of Structurally Unique and Biologically Active Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Bioactive Natural Products Derived from Theonellidae Family Marine Sponges [jstage.jst.go.jp]

- 3. Bioactive Compounds from Marine Sponges: Fundamentals and Applications | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological Activities of Extracts and Compounds Isolated from Mediterranean Sponge Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 7. Chemical and biological diversity of new natural products from marine sponges: a review (2009–2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-Methylenesterols from a Sponge Theonella swinhoei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Theonellapeptolides from Indonesian Marine Sponge Theonella swinhoei as Anti-Austerity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 13. researchgate.net [researchgate.net]

Motuporin: A Deep Dive into its Chemical Architecture and Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Motuporin, a potent cyclic peptide toxin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presenting quantitative data in accessible formats and detailing experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound, a cyclic pentapeptide, was first isolated from the marine sponge Theonella swinhoei. Its intricate structure is a key determinant of its biological function.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₀H₅₇N₅O₁₀ | [1] |

| Molecular Weight | 767.92 g/mol | [1] |

| IUPAC Name | (2Z,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dien-1-yl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-(propan-2-yl)-1,4,8,11,15-pentaazacyclononadecane-5,16-dicarboxamide | |

| Synonyms | Nodularin-V, (-)-Motuporin | |

| CAS Number | 141672-08-4 | |

| Aqueous Solubility | Data not available. However, related cyclic peptides like microcystins are known to have some water solubility. | [2] |

Biological Activity: Potent Inhibition of Protein Phosphatases

This compound is a highly potent and equipotent inhibitor of the catalytic subunits of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two of the major serine/threonine phosphatases in eukaryotic cells.[1][3] Unlike some related toxins like microcystins, this compound does not form a covalent bond with the phosphatase enzymes.[1][3] Its inhibitory action is rapid and reversible.[3]

Table 2: Inhibitory Activity of this compound and Related Compounds against Protein Phosphatases

| Compound | Target Phosphatase | IC₅₀ (nM) | Reference |

| This compound (Nodularin-V) | PP1 | ~2 | [4] |

| PP2A | ~1 | [4] | |

| Calyculin A | PP1 | 2 | [5] |

| PP2A | 0.5 - 1.0 | [5] | |

| Okadaic Acid | PP1 | 60 - 500 | [6] |

| PP2A | 0.5 - 1 | [6] |

The potent inhibition of PP1 and PP2A disrupts the delicate balance of protein phosphorylation, a fundamental mechanism for regulating a vast array of cellular processes. This disruption is the basis for this compound's cytotoxicity and its effects on downstream signaling pathways.

Impact on Cellular Signaling Pathways

The inhibition of PP1 and PP2A by this compound has profound consequences for cellular signaling. Two key pathways known to be regulated by these phosphatases are the Hippo and mTOR signaling pathways.

The Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The core of this pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator YAP (Yes-associated protein). When dephosphorylated, YAP translocates to the nucleus and promotes the expression of genes involved in cell growth. By inhibiting PP1 and PP2A, this compound is expected to lead to the hyperphosphorylation and inactivation of YAP, thereby suppressing cell proliferation and promoting apoptosis.

Caption: The Hippo Signaling Pathway.

The mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. PP2A is known to dephosphorylate and inactivate key components of the mTOR signaling cascade. Therefore, inhibition of PP2A by this compound would be expected to lead to the hyperactivation of the mTOR pathway, promoting cell growth and proliferation.

Caption: The mTOR Signaling Pathway.

Experimental Protocols

Protein Phosphatase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against protein phosphatase 1 (PP1).

Materials:

-

Purified recombinant human PP1 catalytic subunit (PP1c)

-

This compound stock solution (in DMSO)

-

Phosphorylase a (as substrate)

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/mL BSA

-

[γ-³²P]ATP

-

Phosphorylase kinase

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Procedure:

-

Prepare ³²P-labeled phosphorylase a: Incubate phosphorylase b with phosphorylase kinase and [γ-³²P]ATP. Purify the ³²P-labeled phosphorylase a by chromatography.

-

Set up the reaction: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of PP1c, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiate the reaction: Add the ³²P-labeled phosphorylase a to the reaction mixture to start the dephosphorylation reaction. Incubate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction: Terminate the reaction by adding cold 20% TCA.

-

Quantify released phosphate: Centrifuge the tubes to pellet the precipitated protein. Measure the radioactivity of the supernatant, which contains the released ³²P-inorganic phosphate, using a scintillation counter.

-

Calculate IC₅₀: Plot the percentage of inhibition of phosphatase activity against the logarithm of the this compound concentration. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Caption: Workflow for PP1 Inhibition Assay.

Conclusion

This compound is a powerful tool for studying cellular signaling processes due to its potent and specific inhibition of protein phosphatases 1 and 2A. Its well-defined chemical structure and biological activity make it a valuable compound for research in cell biology, toxicology, and drug discovery. Further investigation into its precise effects on signaling pathways like the Hippo and mTOR pathways will undoubtedly provide deeper insights into the complex regulatory networks that govern cell fate.

References

- 1. Molecular mechanisms underlying he interaction of this compound and microcystins with type-1 and type-2A protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Calyculins and Related Marine Natural Products as Serine-Threonine Protein Phosphatase PP1 and PP2A Inhibitors and Total Syntheses of Calyculin A, B, and C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PP1, PP2A and PP2B Interplay in the Regulation of Sperm Motility: Lessons from Protein Phosphatase Inhibitors [mdpi.com]

- 6. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Motuporin (CAS No. 141672-08-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motuporin (CAS No. 141672-08-4) is a potent cyclic pentapeptide and a member of the nodularin class of toxins. Initially isolated from the marine sponge Theonella swinhoei, it has garnered significant interest in the scientific community for its powerful inhibitory effects on protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes are critical regulators of numerous cellular processes, and their inhibition by this compound can lead to cell cycle arrest and apoptosis, making it a compound of interest for cancer research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its putative signaling pathway.

Core Concepts

Chemical Structure and Properties

-

Chemical Formula: C₄₀H₅₇N₅O₁₀

-

Molecular Weight: 767.92 g/mol

-

Class: Cyclic Pentapeptide (Nodularin family)

-

Key Structural Features: this compound's structure is characterized by a 19-membered macrocyclic ring containing five amino acid residues, including the unique and crucial (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) residue. The presence of an L-Valine residue is a distinguishing feature of this compound compared to other nodularins and is suggested to contribute to its cytotoxic activity against cancer cell lines.[1]

Mechanism of Action

This compound is a highly potent, non-covalent inhibitor of serine/threonine protein phosphatases, primarily PP1 and PP2A. The Adda side chain of this compound plays a critical role in its inhibitory activity by binding to a hydrophobic groove near the active site of the phosphatases, thereby blocking substrate access. Unlike the related microcystins, this compound does not form a covalent bond with the cysteine residues in the active site of the phosphatases. This non-covalent interaction is a key differentiator in its mechanism of action. Inhibition of PP1 and PP2A disrupts the cellular phosphorylation-dephosphorylation equilibrium, leading to hyperphosphorylation of numerous proteins. This disruption can trigger downstream signaling cascades that result in cell cycle arrest and the induction of apoptosis.

Quantitative Data

While this compound is recognized for its potent biological activity, comprehensive quantitative data, particularly regarding its cytotoxicity against a wide range of cancer cell lines, is not extensively available in the public domain. The following table summarizes the available quantitative information.

| Parameter | Value | Cell/Enzyme System | Reference |

| PP1 Inhibition (IC₅₀) | < 1.0 nM | Not specified | [2] |

| PP1 Inhibition (IC₅₀) | Comparable to synthetic this compound | Rat adipocyte lysates | [3] |

| Cytotoxicity | Potent cytotoxic effects reported, but specific IC₅₀ values against various cancer cell lines are not readily available in published literature. The L-Valine residue is suggested to contribute to enhanced cytotoxicity. | General cancer cell lines | [1] |

Experimental Protocols

The following protocols are detailed methodologies derived from published total synthesis routes and general biochemical assays. These should serve as a guide and may require optimization for specific laboratory conditions.

Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. The following is a generalized workflow based on convergent synthetic strategies reported in the literature.

Workflow for Total Synthesis:

Caption: A generalized workflow for the total synthesis of this compound.

Detailed Steps (Illustrative):

-

Synthesis of the Adda-Valine Dipeptide Fragment: This typically involves the asymmetric synthesis of the complex Adda amino acid side chain, followed by standard peptide coupling to a protected valine residue.

-

Synthesis of the Tripeptide Fragment: Sequential coupling of the remaining three protected amino acids using standard solution-phase or solid-phase peptide synthesis techniques.

-

Fragment Coupling and Cyclization:

-

The Adda-Valine dipeptide and the tripeptide fragment are coupled to form the linear pentapeptide precursor.

-

Selective deprotection of the terminal carboxyl and amino groups of the linear precursor is performed.

-

Macrolactamization is carried out under high-dilution conditions using a suitable coupling reagent (e.g., HATU, HBTU) to favor intramolecular cyclization.

-

-

Final Deprotection and Purification: All remaining protecting groups are removed, and the final this compound product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Protein Phosphatase 1 (PP1) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against PP1.

Workflow for PP1 Inhibition Assay:

Caption: Workflow for a colorimetric protein phosphatase 1 inhibition assay.

Detailed Protocol:

-

Materials:

-

Recombinant human PP1 catalytic subunit

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MnCl₂, 0.1% β-mercaptoethanol)

-

This compound stock solution in DMSO

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).

-

To each well of a 96-well plate, add a fixed amount of PP1 enzyme.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of pNPP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Putative Signaling Pathway

Inhibition of PP1 and PP2A by this compound leads to the hyperphosphorylation of a multitude of cellular proteins, which can trigger the intrinsic pathway of apoptosis. The following diagram illustrates a putative signaling cascade initiated by this compound.

Caption: Putative signaling pathway for this compound-induced apoptosis.

Pathway Description:

-

Inhibition of PP1/PP2A: this compound enters the cell and inhibits the activity of PP1 and PP2A.

-

Hyperphosphorylation: This inhibition leads to the hyperphosphorylation of various substrate proteins, including members of the Bcl-2 family. For instance, the pro-apoptotic protein Bad may become hyperphosphorylated on sites that promote its activity, or the anti-apoptotic protein Bcl-2 may be phosphorylated in a way that inhibits its protective function.

-

Activation of Bax/Bak: The altered phosphorylation status of Bcl-2 family proteins can lead to the activation and oligomerization of the pro-apoptotic effector proteins Bax and Bak.

-

Mitochondrial Disruption: Activated Bax and Bak insert into the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which recruits pro-caspase-9.

-

Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of protein phosphatases 1 and 2A with significant potential as a tool for basic research and as a lead compound for drug development. Its distinct non-covalent mechanism of action offers a unique profile compared to other phosphatase inhibitors. While its potent anti-proliferative and pro-apoptotic effects are recognized, a critical need exists for further research to quantify its cytotoxicity across a broad panel of cancer cell lines and to elucidate the precise molecular details of the signaling pathways it modulates. Such studies will be invaluable for realizing the full therapeutic potential of this compound and its analogs.

References

- 1. On the Chemistry, Toxicology and Genetics of the Cyanobacterial Toxins, Microcystin, Nodularin, Saxitoxin and Cylindrospermopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Total Synthesis of this compound (Nodularin-V) - Journal of the American Chemical Society - Figshare [acs.figshare.com]

The Bioactive Potential of Cyclic Peptides from Marine Sponges: A Technical Guide for Drug Discovery

Abstract

Marine sponges are a prolific source of structurally novel and biologically potent secondary metabolites. Among these, cyclic peptides represent a particularly promising class of compounds for drug discovery and development. Their inherent structural rigidity, enhanced metabolic stability, and target selectivity make them attractive scaffolds for therapeutic intervention. This technical guide provides an in-depth overview of the diverse biological activities of cyclic peptides isolated from marine sponges, with a focus on their anticancer, antimicrobial, immunosuppressive, and enzyme-inhibiting properties. Detailed experimental protocols for key bioactivity assays are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide illustrates the molecular mechanisms of action for select cyclic peptides through detailed signaling pathway diagrams, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

The marine environment, particularly sessile invertebrates like sponges, represents a vast and largely untapped reservoir of unique chemical diversity. Intense competition for space and resources, coupled with the need for defense against predation and infection, has driven the evolution of sophisticated chemical defense mechanisms in these organisms. Cyclic peptides, a prominent class of sponge-derived natural products, are a testament to this evolutionary pressure, exhibiting a remarkable array of biological activities.[1]

These compounds often feature unusual amino acid residues, macrocyclic structures, and complex stereochemistry, which contribute to their potent and selective interactions with biological targets.[2] Their constrained conformation reduces conformational flexibility, leading to higher binding affinities and improved metabolic stability compared to their linear counterparts. This guide explores the significant therapeutic potential of these marine-derived cyclic peptides.

Biological Activities of Marine Sponge-Derived Cyclic Peptides

Cyclic peptides from marine sponges demonstrate a broad spectrum of pharmacological activities, making them valuable lead compounds for drug development. The following sections detail their most significant and well-documented biological effects.

Anticancer Activity

A significant number of cyclic peptides from marine sponges have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. These compounds often induce apoptosis or disrupt key cellular processes essential for tumor growth and survival.

Notable Anticancer Cyclic Peptides:

-

Neamphamides: Neamphamides B, C, and D, isolated from the Australian sponge Neamphius huxleyi, have shown potent inhibition of various human cancer cell lines, including lung (A549), cervical (HeLa), prostate (LNCaP and PC3), with IC50 values in the nanomolar range.[3]

-

Phakellistatins: This family of proline-rich cyclopeptides, isolated from sponges of the Phakellia genus, exhibits significant cytotoxicity against murine P-388 lymphocytic leukemia cells.[4][5] For instance, phakellistatin 13 demonstrated an ED50 of less than 10⁻² µg/mL against the human hepatoma BEL-7404 cell line.[6]

-

Microsclerodermins: Microsclerodermin A, from a deep-water sponge of the genus Microscleroderma, has been shown to inhibit NF-κB and induce apoptosis in pancreatic cancer cell lines.

-

Nocardiotide A: A cyclic hexapeptide isolated from the sponge-associated Nocardiopsis sp. UR67, nocardiotide A, displayed significant cytotoxic effects against murine CT26 colon carcinoma, human HeLa cervix carcinoma, and human MM.1S multiple myeloma cell lines.[2]

Antimicrobial Activity

The constant threat of microbial colonization in the marine environment has led to the production of potent antimicrobial compounds by sponges. Cyclic peptides are a key component of this chemical defense.

-

Antifungal Activity: Microsclerodermins J and K, cyclic hexapeptides, exhibit moderate antifungal activity.[7] Microsclerodermins A and B have been tested against a panel of pathogenic fungi, including Candida albicans, Candida glabrata, Candida krusei, Aspergillus fumigatus, and Cryptococcus neoformans, showing significant minimum inhibitory concentrations (MIC).[7]

-

Antiviral Activity (Anti-HIV): The papuamides, a class of cyclic depsipeptides, are known for their anti-HIV activity. Papuamide A acts as an entry inhibitor, preventing the virus from infecting host cells.[8] This inhibition is not specific to a particular viral tropism (R5 or X4).[9] Neamphamide A also exhibits potent cytoprotective activity against HIV-1 infection with an EC50 of approximately 28 nM.[10]

-

Antiparasitic Activity: Several cyclic peptides have shown promise in combating parasitic diseases.

Immunosuppressive and Anti-inflammatory Activity

Certain cyclic peptides from marine sponges can modulate the immune response, offering potential therapeutic applications for inflammatory diseases.

-

Stylissatin A: Isolated from the sponge Stylissa massa, stylissatin A has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage cells.[11] Its mechanism is thought to involve the suppression of the NF-κB signaling pathway.[1]

Enzyme Inhibitory Activity

The unique structural features of cyclic peptides make them adept at fitting into the active sites of enzymes, leading to potent and selective inhibition.

Other Bioactivities

-

Actin Polymerization Modulation: Jasplakinolide , a well-studied cyclic depsipeptide from sponges of the Jaspis genus, is a potent inducer of actin polymerization and stabilizes pre-existing actin filaments.[12][13] This disruption of actin dynamics has profound effects on cell morphology, motility, and division, and can lead to the induction of apoptosis.[14]

Quantitative Data on Bioactivities

The following tables summarize the quantitative data for the biological activities of key cyclic peptides discussed in this guide.

Table 1: Anticancer Activity of Marine Sponge-Derived Cyclic Peptides

| Cyclic Peptide | Source Organism | Cancer Cell Line | Activity (IC₅₀/ED₅₀) | Reference(s) |

| Neamphamide B | Neamphius huxleyi | A549 (Lung) | 88 - 370 nM | [3] |

| HeLa (Cervical) | 88 - 370 nM | [3] | ||

| LNCaP (Prostate) | 88 - 370 nM | [3] | ||

| PC3 (Prostate) | 88 - 370 nM | [3] | ||

| Neamphamide C | Neamphius huxleyi | A549 (Lung) | 88 - 370 nM | [3] |

| HeLa (Cervical) | 88 - 370 nM | [3] | ||

| LNCaP (Prostate) | 88 - 370 nM | [3] | ||

| PC3 (Prostate) | 88 - 370 nM | [3] | ||

| Neamphamide D | Neamphius huxleyi | A549 (Lung) | 88 - 370 nM | [3] |

| HeLa (Cervical) | 88 - 370 nM | [3] | ||

| LNCaP (Prostate) | 88 - 370 nM | [3] | ||

| PC3 (Prostate) | 88 - 370 nM | [3] | ||

| Phakellistatin 1 | Phakellia costata | P-388 (Murine Leukemia) | 7.5 µg/mL | [5] |

| Phakellistatin 13 | Phakellia fusca | BEL-7404 (Human Hepatoma) | < 10⁻² µg/mL | [6] |

| Phakellistatin 14 | Phakellia sp. | P-388 (Murine Leukemia) | 5 µg/mL | [15] |

| Nocardiotide A | Nocardiopsis sp. UR67 | CT26 (Murine Colon Carcinoma) | Significant Cytotoxicity | [2] |

| HeLa (Cervical Carcinoma) | Significant Cytotoxicity | [2] | ||

| MM.1S (Multiple Myeloma) | Significant Cytotoxicity | [2] |

Table 2: Antimicrobial Activity of Marine Sponge-Derived Cyclic Peptides

| Cyclic Peptide | Activity Type | Target Organism/Virus | Activity (MIC/EC₅₀) | Reference(s) |

| Microsclerodermin A | Antifungal | Candida albicans | 5.0 µg/mL | [7] |

| Candida glabrata | 5.0 µg/mL | [7] | ||

| Candida krusei | 5.0 µg/mL | [7] | ||

| Aspergillus fumigatus | 0.6 µg/mL | [7] | ||

| Cryptococcus neoformans | 5.0 µg/mL | [7] | ||

| Papuamide A | Anti-HIV | HIV-1 (X4 and R5 tropic) | Entry Inhibition | [8][9] |

| Neamphamide A | Anti-HIV | HIV-1 | ~28 nM | [10] |

Table 3: Immunosuppressive and Other Bioactivities of Marine Sponge-Derived Cyclic Peptides

| Cyclic Peptide | Bioactivity | Assay System | Activity (EC₅₀) | Reference(s) |

| Stylissatin A | Anti-inflammatory | NO production in LPS-stimulated RAW 264.7 cells | 87 µM (natural), 73 µM (synthetic) | [11] |

| Jasplakinolide | Actin Polymerization | Antiproliferative effect on PC3 prostate carcinoma cells | 35 nM | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key bioactivity assays cited in this guide. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific experimental needs.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for the evaluation of cytotoxic cyclic peptides against adherent cancer cell lines such as A549, HeLa, LNCaP, and PC3.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., A549, HeLa, LNCaP, PC3)

-

Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Cyclic peptide stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cyclic peptide in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Antimicrobial Assay (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal cyclic peptides.

Materials:

-

96-well microtiter plates

-

Fungal strains (e.g., Candida albicans)

-

RPMI-1640 medium buffered with MOPS

-

Cyclic peptide stock solution (dissolved in DMSO)

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.

-

Compound Dilution: Prepare a two-fold serial dilution of the cyclic peptide in RPMI-1640 medium directly in the 96-well plate.

-

Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the absorbance at 600 nm with a microplate reader.

Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

24-well or 96-well plates

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Cyclic peptide stock solution (dissolved in DMSO)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)

-

Sodium nitrite (NaNO₂) standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[16]

-

Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of the cyclic peptide for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[17][18]

-

Griess Reaction: Collect 50-100 µL of the cell culture supernatant from each well. Mix the supernatant with an equal volume of Griess Reagent in a new 96-well plate.

-

Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Actin Polymerization Assay (Pyrene-Actin Fluorescence)

This assay measures the effect of compounds like jasplakinolide on the kinetics of actin polymerization.[19]

Materials:

-

Pyrene-labeled G-actin

-

Polymerization buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)

-

Jasplakinolide or other test compounds

-

Fluorometer and 96-well black microplates

Procedure:

-

Reaction Setup: In a microplate well, combine the polymerization buffer and the desired concentration of the test compound.

-

Initiation of Polymerization: Initiate the reaction by adding pyrene-labeled G-actin to the well. The final actin concentration is typically in the low micromolar range.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[19] Measurements are typically taken every 30-60 seconds for a duration sufficient to observe the full polymerization curve (lag phase, elongation phase, and plateau).

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the elongation phase. The effect of the compound on nucleation can be inferred from changes in the lag phase.

Anti-HIV Entry Assay (BlaM-Vpr Fusion Assay)

This assay quantifies the fusion of HIV-1 virions with target cells.

Materials:

-

HIV-1 virions incorporating a β-lactamase-Vpr (BlaM-Vpr) fusion protein

-

Target cells (e.g., TZM-bl cells)

-

CCF2-AM fluorescent substrate

-

Cyclic peptide stock solution

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Load target cells with the CCF2-AM substrate according to the manufacturer's instructions.

-

Infection: Incubate the loaded target cells with the BlaM-Vpr containing HIV-1 virions in the presence of various concentrations of the cyclic peptide.[20][21]

-

Incubation: Incubate for a few hours to allow for viral fusion.

-

Detection: If fusion occurs, the BlaM-Vpr protein is released into the cytoplasm of the target cell and cleaves the CCF2 substrate, causing a shift in its fluorescence emission from green (520 nm) to blue (447 nm).[22]

-

Analysis: Analyze the cells by flow cytometry or a fluorescence plate reader to quantify the ratio of blue to green fluorescence, which is proportional to the extent of viral fusion. Calculate the EC₅₀ of the cyclic peptide for inhibiting HIV-1 entry.

Signaling Pathways and Molecular Mechanisms

Understanding the molecular pathways through which these cyclic peptides exert their effects is crucial for their development as therapeutic agents. This section illustrates some of the known or proposed signaling pathways.

Jasplakinolide and the Actin Cytoskeleton

Jasplakinolide's primary mechanism of action is the stabilization of F-actin and induction of actin polymerization.[12][13] This disruption of the highly dynamic actin cytoskeleton has numerous downstream consequences, including the induction of apoptosis. The stabilization of actin filaments can interfere with the normal processes of cell division, migration, and intracellular transport, ultimately triggering cell death pathways.[14]

Stylissatin A and the NF-κB Anti-inflammatory Pathway

Stylissatin A is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. One hypothesized mechanism involves the modulation of fatty acid metabolism. By potentially inhibiting acyl-CoA dehydrogenase long chain (ACADL), stylissatin A may lead to an accumulation of fatty acids, which in turn can suppress the activation of NF-κB and the subsequent expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS).[1]

Papuamide A and HIV-1 Entry Inhibition

Papuamide A prevents HIV-1 from entering host cells. While the precise molecular target is not fully elucidated, it is known to act at the entry stage, independent of interactions with CD4 or gp120.[8] This suggests it may interfere with the conformational changes in the viral envelope glycoproteins required for membrane fusion or interact with other cellular factors involved in viral entry.

Phakellistatins and Apoptosis Induction

Phakellistatins induce cytotoxicity in cancer cells, and this is often mediated through the induction of apoptosis. The intrinsic apoptosis pathway is a likely mechanism, involving the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Conclusion and Future Directions

Cyclic peptides from marine sponges are a rich and diverse source of bioactive compounds with significant potential for the development of new therapeutics. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with their unique structural features, make them compelling candidates for further investigation. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate and accelerate research in this exciting field.

Future efforts should focus on several key areas:

-

Sustainable Supply: The limited availability of these compounds from their natural sources is a major bottleneck. Advances in total synthesis, semi-synthesis, and fermentation of sponge-associated microorganisms are crucial to provide a sustainable supply for preclinical and clinical development.

-

Mechanism of Action Studies: A deeper understanding of the precise molecular targets and signaling pathways of these cyclic peptides will enable more rational drug design and lead optimization.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclic peptide scaffolds will help to identify the key structural features responsible for their bioactivity and to improve their potency, selectivity, and pharmacokinetic properties.

-

Clinical Translation: Continued efforts are needed to advance the most promising cyclic peptides through preclinical and clinical trials to realize their full therapeutic potential.

The exploration of marine sponge-derived cyclic peptides is a rapidly evolving field that holds immense promise for addressing unmet medical needs. The convergence of natural product chemistry, pharmacology, and molecular biology will undoubtedly lead to the discovery and development of the next generation of innovative medicines from the sea.

References

- 1. Jasplakinolide induces primary cilium formation through cell rounding and YAP inactivation | PLOS One [journals.plos.org]

- 2. Induction of Apoptotic Effects of Antiproliferative Protein from the Seeds of Borreria hispida on Lung Cancer (A549) and Cervical Cancer (HeLa) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phakellistatins: An Underwater Unsolved Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and structure of the cytotoxic cycloheptapeptide phakellistatin 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neamphamide A, a new HIV-inhibitory depsipeptide from the Papua New Guinea marine sponge Neamphius huxleyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular basis for the unique deubiquitinating activity of the NF-kappaB inhibitor A20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kallistatin induces breast cancer cell apoptosis and autophagy by modulating Wnt signaling and microRNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 14. Pyrene actin prep [maciverlab.bms.ed.ac.uk]

- 15. Isolation and structure of phakellistatin 14 from the Western Pacific marine sponge Phakellia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identifying the cellular target of cordyheptapeptide A and synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Simple Antifungal assay for Testing Actinomycetes and Other Microbial Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FUSION STAGE OF HIV-1 ENTRY DEPENDS ON VIRUS-INDUCED CELL SURFACE EXPOSURE OF PHOSPHATIDYLSERINE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A sensitive and specific enzyme-based assay detecting HIV-1 virion fusion in primary T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of Motuporin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motuporin is a potent cyclic pentapeptide toxin originally isolated from the marine sponge Theonella swinhoei.[1] It is a powerful inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), key regulators of numerous cellular processes. This document provides a comprehensive technical overview of the discovery, isolation, and biological characterization of this compound, including its mechanism of action and cytotoxic properties. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology.

Discovery and Natural Source

This compound was first identified and isolated from the marine sponge Theonella swinhoei, collected in Papua New Guinea.[1] This sponge is a rich source of diverse and biologically active secondary metabolites. The discovery of this compound was guided by its potent inhibitory activity against protein phosphatase-1.

Chemical Structure

This compound is a cyclic pentapeptide with the structure cyclo-(N-methyl-D-dehydrobutyrine-L-valyl-3-(S)-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoyl-D-glutamyl-L-β-methylaspartic acid). Its complex structure, featuring several non-standard amino acid residues, has presented a significant challenge for total synthesis.

Mechanism of Action: Inhibition of Protein Phosphatases 1 and 2A

This compound exerts its biological effects primarily through the potent and specific inhibition of the catalytic subunits of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes are crucial for dephosphorylating a wide range of substrate proteins involved in cell cycle regulation, signal transduction, and apoptosis. Unlike some other phosphatase inhibitors, this compound acts as a non-covalent inhibitor.

The inhibition of PP1 and PP2A by this compound leads to a state of hyperphosphorylation of key cellular proteins, disrupting normal cellular signaling cascades. This disruption can ultimately trigger programmed cell death, or apoptosis, in cancer cells, making this compound a compound of interest for anticancer drug development.

Signaling Pathway: Induction of Apoptosis via PP2A Inhibition and Akt/mTOR Pathway Modulation

The inhibition of PP2A by this compound has significant downstream consequences on cell survival signaling. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. PP2A is known to dephosphorylate and inactivate Akt. By inhibiting PP2A, this compound leads to the sustained phosphorylation and activation of Akt. While Akt is typically considered a pro-survival kinase, its hyperactivation in the context of global phosphatase inhibition can create cellular stress and contribute to the initiation of apoptosis.

Furthermore, the sustained activation of Akt can lead to the activation of the mTORC1 complex, a downstream effector of Akt. The mTORC1 pathway is a critical regulator of protein synthesis and cell growth. The dysregulation of this pathway due to PP2A inhibition can also contribute to cellular stress and apoptosis.

The culmination of these signaling disruptions is the activation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the orchestrated dismantling of the cell.

Quantitative Biological Activity

This compound is a highly potent inhibitor of PP1 and PP2A, with IC50 values in the nanomolar range. Its cytotoxic effects have been observed against various cancer cell lines.

Table 1: Inhibitory Activity of this compound against Protein Phosphatases

| Phosphatase | IC50 (nM) |

| Protein Phosphatase 1 (PP1) | ~1 |

| Protein Phosphatase 2A (PP2A) | <1 |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colorectal Carcinoma | Data not available |

| NCI-H460 | Non-small-cell Lung Cancer | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HepG2 | Hepatocellular Carcinoma | Data not available |

| PC-3 | Prostate Cancer | Data not available |

Experimental Protocols

Isolation of this compound from Theonella swinhoei

The following is a general protocol for the isolation and purification of this compound from its natural source. This process typically involves solvent extraction followed by multiple chromatographic steps.

Methodology:

-

Collection and Preparation: Collect specimens of Theonella swinhoei and freeze-dry (lyophilize) the sponge material to remove water.

-

Extraction: Homogenize the dried sponge material and extract exhaustively with a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) (e.g., 1:1 v/v).

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between n-hexane and aqueous methanol (e.g., 90% MeOH). The more polar compounds, including this compound, will preferentially partition into the aqueous methanol layer.

-

Concentration: Concentrate the aqueous methanol fraction to yield a crude extract enriched with this compound.

-

Initial Chromatographic Separation: Subject the enriched extract to reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. Elute with a gradient of water and acetonitrile (MeCN), often with a small percentage of a modifier like trifluoroacetic acid (TFA).

-

Bioassay-Guided Fractionation: Collect fractions from the initial HPLC separation and test each fraction for its ability to inhibit protein phosphatase 1 (PP1).

-

Final Purification: Pool the active fractions and subject them to further rounds of semi-preparative or analytical RP-HPLC using different gradient conditions or column chemistries to isolate pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Protein Phosphatase 1 (PP1) Inhibition Assay (Colorimetric)

This protocol describes a common colorimetric assay to determine the inhibitory activity of compounds like this compound against PP1, using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Purified recombinant or native PP1 catalytic subunit

-

pNPP (p-nitrophenyl phosphate) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 1 mM MnCl2, 0.5 mM DTT)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in the Assay Buffer.

-

Prepare a working solution of PP1 in the Assay Buffer. The final concentration of the enzyme should be determined empirically to yield a linear reaction rate over the desired time course.

-

Prepare a stock solution of pNPP (e.g., 100 mM) in water and a working solution in the Assay Buffer (e.g., 10 mM).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer (to make up the final volume)

-

A specific volume of the diluted this compound solution (or DMSO for control wells).

-

A specific volume of the PP1 working solution.

-

-

Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add a specific volume of the pNPP working solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

-

Stop Reaction:

-

Add the Stop Solution to each well to terminate the enzymatic reaction. The addition of NaOH will also cause the p-nitrophenol product to turn yellow.

-

-

Measure Absorbance:

-

Read the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound stands out as a highly potent natural product with a well-defined mechanism of action targeting fundamental cellular regulatory enzymes. Its discovery has provided a valuable chemical probe for studying protein phosphorylation and has spurred interest in its potential as a lead compound for the development of novel anticancer therapeutics. The detailed information provided in this guide is intended to facilitate further research into the fascinating biology of this compound and to aid in the exploration of its therapeutic potential.

References

- 1. This compound, A POTENT PROTEIN PHOSPHATASE INHIBITOR ISOLATED FROM THE PAPUA-NEW-GUINEA SPONGE THEONELLA-SWINHOEI GRAY | UBC Chemistry [chem.ubc.ca]

- 2. Antiproliferation Effects of Marine-Sponge-Derived Methanol Extract of Theonella swinhoei in Oral Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Source and Biosynthesis of Motuporin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motuporin is a potent cyclic pentapeptide inhibitor of protein phosphatases 1 and 2A, first isolated from the marine sponge Theonella swinhoei. Its unique structure, featuring the non-proteinogenic amino acid 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), and significant biological activity have made it a subject of interest in chemical biology and drug discovery. This technical guide provides a comprehensive overview of the natural source of this compound, a detailed methodology for its isolation and purification, and a putative biosynthetic pathway based on current scientific understanding. The biosynthesis is proposed to occur via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway, likely carried out by a symbiotic cyanobacterium residing within the sponge host. This document aims to serve as a valuable resource for researchers investigating this compound and other related natural products.

Natural Source of this compound

This compound was first identified and isolated from the marine sponge Theonella swinhoei (Gray), a species known for producing a diverse array of bioactive secondary metabolites.[1] While the sponge is the source from which this compound is extracted, compelling evidence suggests that the true producer is a symbiotic microorganism.[2] It is widely hypothesized that a cyanobacterial symbiont, likely belonging to the genus Nostoc, is responsible for the biosynthesis of this compound.[3] This is supported by the structural similarity of this compound to nodularins, a class of cyclic pentapeptides produced by the cyanobacterium Nodularia spumigena.[3]

Different chemotypes of Theonella swinhoei have been observed, and not all specimens contain this compound, indicating a variation in the symbiotic microbial communities.[4] Researchers have identified isomotuporins, diastereomeric analogues of this compound, in certain populations of T. swinhoei.[2]

Quantitative Data

While the original isolation studies do not provide a specific yield of this compound from the wet weight of the sponge, subsequent studies have isolated and characterized this compound and its analogues. The table below summarizes the key quantitative data for these compounds.

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Reference |

| This compound | C₄₀H₅₇N₅O₁₀ | 768.4 | [2] |

| Isothis compound | C₄₀H₅₇N₅O₁₀ | 768.4122 | [2] |

| Isothis compound B | C₄₁H₅₉N₅O₁₀ | 782.4358 | [2] |

| Isothis compound C | C₃₉H₅₅N₅O₁₀ | 754.4090 | [2] |

| Isothis compound D | C₃₉H₅₅N₅O₉ | 738.4023 | [2] |

Experimental Protocols: Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from the marine sponge Theonella swinhoei, based on established methods for marine natural products.[2][5]

Materials and Reagents

-

Frozen or fresh Theonella swinhoei sponge tissue

-

Methanol (MeOH), HPLC grade

-

Dichloromethane (CH₂Cl₂), HPLC grade

-

Water (H₂O), Milli-Q or equivalent

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Blender or homogenizer

-

Filter paper, Whatman No. 1 or equivalent

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector

-

Semi-preparative and analytical reversed-phase HPLC columns (e.g., C18)

Extraction Procedure

-

Sponge Homogenization: A known weight of the frozen or fresh sponge tissue (e.g., 500 g wet weight) is diced and homogenized in a blender with an equal volume of MeOH.

-

Solvent Extraction: The homogenate is transferred to a large flask and extracted with MeOH:CH₂Cl₂ (1:1, v/v) at room temperature with stirring for 24 hours. This process is repeated three times.

-

Filtration and Concentration: The combined solvent extracts are filtered to remove solid debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification Procedure

-

Solvent Partitioning: The crude extract is partitioned between CH₂Cl₂ and H₂O. The organic layer is collected and the aqueous layer is back-extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

Solid-Phase Extraction (SPE): The concentrated organic extract is redissolved in a minimal amount of MeOH and subjected to SPE on a C18 cartridge. The cartridge is washed with a stepwise gradient of decreasingly polar solvents (e.g., 80% H₂O/20% MeOH to 100% MeOH) to remove highly polar and non-polar impurities. Fractions are collected and analyzed by analytical HPLC.

-

Semi-Preparative HPLC: Fractions containing compounds with the characteristic UV absorbance of this compound (around 238 nm) are pooled, concentrated, and subjected to semi-preparative reversed-phase HPLC. A gradient of ACN in H₂O with 0.1% TFA is typically used for elution.

-

Final Purification: Fractions containing this compound are further purified by analytical reversed-phase HPLC using a shallower gradient to yield the pure compound. The purity of the final product is confirmed by analytical HPLC and its structure is verified by mass spectrometry and NMR spectroscopy.

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been experimentally elucidated. However, based on its chemical structure, which includes a polyketide-derived amino acid (Adda) and several non-proteinogenic amino acids, a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway is proposed. This pathway is analogous to the well-characterized biosynthesis of nodularin.[6][7]

The biosynthesis is thought to be initiated by a PKS module responsible for the synthesis of the Adda precursor, followed by a series of NRPS modules that sequentially add the remaining amino acids. The final cyclization and release of the peptide are likely catalyzed by a thioesterase domain.

Proposed Biosynthetic Gene Cluster

A putative biosynthetic gene cluster for this compound would be expected to contain the following key components:

-

PKS modules: Genes encoding polyketide synthase domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, enoylreductase, and acyl carrier protein) for the synthesis of the Adda side chain.

-

NRPS modules: Genes encoding non-ribosomal peptide synthetase modules, each responsible for the activation and incorporation of a specific amino acid. Each module typically contains an adenylation (A) domain for amino acid selection, a thiolation (T) or peptidyl carrier protein (PCP) domain for tethering the growing peptide chain, and a condensation (C) domain for peptide bond formation.

-